molecular formula C19H27N3O5 B2547950 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 1008227-10-8

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No. B2547950
CAS RN: 1008227-10-8
M. Wt: 377.441
InChI Key: CDQPFSLHRJOVBV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and natural products . The presence of the dimethoxyphenyl group suggests potential interactions with biological targets, as this motif is found in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the dimethoxyphenyl and dimethylmorpholine groups could participate in electrophilic aromatic substitution reactions or act as leaving groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of the compound provides valuable information about its physical and chemical properties, which can be useful in various fields such as materials science, chemistry, and physics .

Synthesis of Benzimidazole Derivatives

The compound has been used in the synthesis of benzimidazole derivatives . Benzimidazole is an important class of heterocyclic compounds that have a wide spectrum of biological activities . These derivatives have various pharmacokinetic and pharmacodynamics properties due to their affinity towards a variety of enzymes and protein receptors .

Anti-proliferative Activity

The compound has shown anti-proliferative activity . This means it can inhibit the growth of cells, which can be particularly useful in the development of anticancer drugs .

NF-κB Inhibitors

The compound can be used as NF-κB inhibitors . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibitors of NF-κB can be useful in anticancer drug research .

Retinoid Nuclear Modulators

The compound can be used as retinoid nuclear modulators . These are important agents for the treatment of metabolic and immunological diseases .

Inflammatory Mediators

The compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Intermediate in Drug Synthesis

The compound is employed as an intermediate in the preparation of the muscle relaxant papaverine .

Synthesis of Modified Diterpene

The compound has been used in the preparation of modified diterpene . Diterpenes are a class of chemical compounds composed of two terpene units with the molecular formula C20H32; they form the basis of biologically important compounds such as retinol, retinal, and phytol.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The dimethoxyphenyl group is a common feature in many bioactive compounds and could interact with various enzymes or receptors .

Safety and Hazards

The safety and hazards of the compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-12-9-21(10-13(2)27-12)19(24)20-14-7-18(23)22(11-14)15-5-6-16(25-3)17(8-15)26-4/h5-6,8,12-14H,7,9-11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPFSLHRJOVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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